![molecular formula C11H9NO4 B5669944 4,7-dimethyl-6-nitro-2H-chromen-2-one CAS No. 6162-48-7](/img/structure/B5669944.png)
4,7-dimethyl-6-nitro-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including those similar to 4,7-dimethyl-6-nitro-2H-chromen-2-one, often involves multi-component reactions that allow for the efficient construction of the chromene core. For instance, a novel synthesis method for substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, showcasing the versatility of chromene synthesis methods (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. Studies on similar compounds, such as 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, have revealed that the chromene unit can adopt different conformations, such as envelope or boat, influenced by the substituents present (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and multi-component reactions, leading to a wide range of potential derivatives with diverse biological and chemical properties. For example, reactions of 3-nitro-2-trihalomethyl-2H-chromenes with S-and N-nucleophiles have been explored, demonstrating the reactivity of the chromene moiety and the potential for synthesizing trisubstituted chromanes (Korotaev et al., 2006).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their potential applications. Studies on compounds like 4,7-dimethyl-2H-chromen-2-one/thione analogues provide insight into how chalcogen substitution affects the structure and spectroscopy, highlighting the influence of molecular modifications on physical properties (Delgado Espinosa et al., 2017).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and potential for further functionalization, are important for their application in various fields. The synthesis and characterization of compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide valuable information on the thermodynamics and kinetics of chromene synthesis, offering insights into their chemical behavior and stability under different conditions (Asheri et al., 2016).
properties
IUPAC Name |
4,7-dimethyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-4-11(13)16-10-3-7(2)9(12(14)15)5-8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBQEZTXFHKTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977219 |
Source
|
Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6162-48-7 |
Source
|
Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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